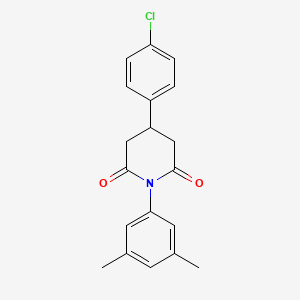![molecular formula C20H16FN3O2 B11277654 14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11277654.png)
14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating heterocyclic molecule with a complex structure. Let’s break it down:
Name: 14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
Structure: It contains a central 17-membered ring with a nitrogen atom (N) and an oxygen atom (O) bridging the ring. The phenyl group (C6H5) is attached to the 14th position, and a fluorine atom (F) is on the phenyl ring.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Although specific synthetic routes for this compound are scarce in the literature, we can envision a multistep process involving cyclization reactions and functional group manipulations.
Biochemical Synthesis: Enzymatic or microbial methods might be explored due to the compound’s complex structure.
- Industrial-scale production remains challenging due to the compound’s intricate architecture. Research efforts are ongoing to develop efficient methods.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound could undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions might yield saturated analogs.
Substitution: The phenyl group allows for substitution reactions at the 14th position.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Hydroxylated or carbonyl-containing derivatives.
- Reduction: Saturated analogs.
- Substitution: Various substituted products.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel reactions.
Biology: Potential bioactivity, interactions with enzymes, and cellular effects.
Medicine: Exploring its pharmacological properties, including potential drug candidates.
Industry: As a precursor for designing new materials or catalysts.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its large, bridged ring system sets it apart.
Similar Compounds: Consider related heterocycles like N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide and 17-[(2-chloro-6-fluorophenyl)methyl]-13-fluoro-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one .
Properties
Molecular Formula |
C20H16FN3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C20H16FN3O2/c21-14-7-5-12(6-8-14)10-24-11-22-17-15-9-13-3-1-2-4-16(13)23-19(15)26-18(17)20(24)25/h5-9,11H,1-4,10H2 |
InChI Key |
FJXQQGZHFHEHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11277572.png)

![(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B11277594.png)
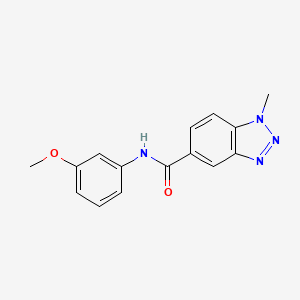
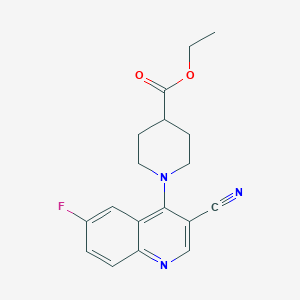
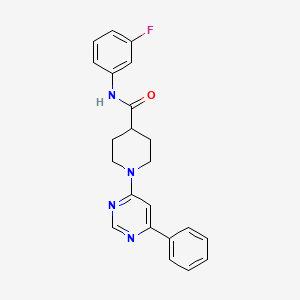
![{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11277609.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277614.png)
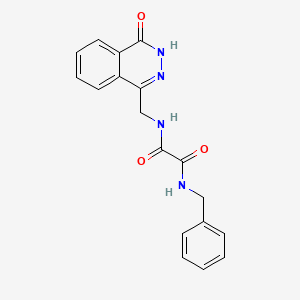
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B11277624.png)
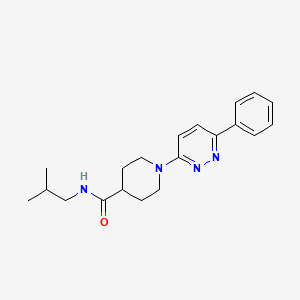
![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol](/img/structure/B11277633.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277642.png)
